Home > Products > Screening Compounds P12813 > Dexamethasone 21-sulfate
Dexamethasone 21-sulfate - 7793-27-3

Dexamethasone 21-sulfate

Catalog Number: EVT-1553445
CAS Number: 7793-27-3
Molecular Formula: C22H29FO8S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dexamethasone 21-sulfate is a derivative of dexamethasone, a potent synthetic glucocorticoid used in various therapeutic applications. This compound is characterized by the addition of a sulfate group at the 21 position of the dexamethasone molecule, which alters its pharmacokinetic properties and enhances its potential as a prodrug. Dexamethasone 21-sulfate is primarily investigated for its use in treating inflammatory conditions and as a colon-specific drug delivery system.

Source

Dexamethasone 21-sulfate can be synthesized from dexamethasone through specific chemical modifications. The compound has been studied in various research contexts, particularly focusing on its stability, bioavailability, and efficacy as a prodrug in targeted therapies .

Classification

Dexamethasone 21-sulfate falls under the category of glucocorticoids, which are steroid hormones that play critical roles in regulating inflammation and immune responses. It is classified as a sulfate ester of dexamethasone and is recognized for its altered metabolic pathways compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of dexamethasone 21-sulfate typically involves the sulfation of dexamethasone using sulfating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction conditions are carefully controlled to ensure selective modification at the 21 position without affecting other functional groups on the steroid nucleus.

Technical Details

  1. Reagents: Common reagents include chlorosulfonic acid or sulfur trioxide-pyridine.
  2. Reaction Conditions: The reaction is usually conducted under anhydrous conditions at controlled temperatures to prevent unwanted side reactions.
  3. Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography to isolate dexamethasone 21-sulfate from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

Dexamethasone 21-sulfate retains the core steroid structure of dexamethasone with a sulfate group (-OSO₃H) attached to the 21 position. The molecular formula for dexamethasone is C₂₂H₂₉F₁O₅, and upon sulfation, it transforms into C₂₂H₂₉F₁O₆S.

Data

  • Molecular Weight: Approximately 408.5 g/mol.
  • Chemical Formula: C₂₂H₂₉F₁O₆S.
  • Structural Representation: The sulfate group introduces polar characteristics that influence solubility and bioavailability.
Chemical Reactions Analysis

Reactions

Dexamethasone 21-sulfate undergoes hydrolysis in biological systems, particularly in the colon, where it converts back to dexamethasone through enzymatic action. This property is crucial for its function as a prodrug.

Technical Details

  1. Hydrolysis Reaction: The sulfate ester bond can be hydrolyzed by sulfatases present in the colon, releasing active dexamethasone.
  2. Stability Studies: Research indicates that dexamethasone 21-sulfate exhibits stability in various pH environments, making it suitable for targeted colon delivery systems .
Mechanism of Action

Process

The mechanism of action of dexamethasone 21-sulfate involves its conversion to dexamethasone upon hydrolysis in the colon. Once released, dexamethasone interacts with glucocorticoid receptors in target tissues, leading to anti-inflammatory effects and modulation of immune responses.

Data

  • Bioavailability: Dexamethasone 21-sulfate shows improved bioavailability when administered as a prodrug compared to free dexamethasone.
  • Pharmacokinetics: Studies indicate that it has a shorter plasma half-life but higher metabolic clearance rates compared to free dexamethasone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to the polar sulfate group; solubility varies with pH.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels, indicating suitability for oral formulations intended for colon delivery.
  • Thermal Stability: Generally stable under standard laboratory conditions but may degrade under extreme heat or light exposure.
Applications

Scientific Uses

Dexamethasone 21-sulfate has significant potential in various therapeutic contexts:

  • Colon-Specific Drug Delivery: It serves as a prodrug designed for targeted release in the colon, particularly beneficial for treating inflammatory bowel diseases.
  • Anti-inflammatory Treatments: Utilized in formulations aimed at reducing inflammation while minimizing systemic side effects associated with traditional glucocorticoids.
  • Research Applications: Investigated for its pharmacokinetic properties and efficacy compared to other glucocorticoids .
Introduction to Dexamethasone 21-Sulfate

Historical Development of Corticosteroid Prodrugs

The development of corticosteroid prodrugs emerged from the clinical imperative to mitigate systemic toxicity while retaining therapeutic efficacy. Early corticosteroids like cortisone and prednisolone exhibited significant off-target effects due to their broad systemic distribution after administration. The foundational work on steroid conjugation began in the 1970s-1980s with sulfate and glucuronide derivatives of hydrocortisone and prednisolone, aiming to exploit enzymatic differences along the gastrointestinal tract [6]. These initial efforts established the proof of concept that covalent modification of the C21 position could alter absorption profiles, but faced challenges with inconsistent colonic activation or premature hydrolysis.

Dexamethasone 21-sulfate was first synthesized and characterized in 2006 as part of a targeted effort to improve dexamethasone's therapeutic index for IBD [4] [7]. This innovation built upon earlier observations that sulfated steroids resist absorption in the upper gastrointestinal tract yet undergo enzymatic hydrolysis by sulfatases produced exclusively by colonic microbiota. The rational design of DS addressed two critical limitations of conventional dexamethasone: its high systemic bioavailability (~70-80%) and consequent extraintestinal adverse effects [10]. By the mid-2000s, preclinical validation demonstrated DS's superior colonic targeting in rodent colitis models compared to non-conjugated dexamethasone, marking a significant advancement in site-specific steroid delivery [2].

Table 1: Evolution of Sulfate-Conjugated Corticosteroid Prodrugs

CompoundDevelopment EraPrimary Design RationaleKey Advancement
Hydrocortisone-21-sulfate1970sExploit microbial sulfatase activityFirst demonstration of steroid sulfate hydrolysis in colon
Prednisolone-21-sulfateEarly 2000sReduce systemic exposure vs. parent drugImproved colonic delivery over non-sulfated analogue
Dexamethasone 21-sulfate2006Combine potent anti-inflammatory activity with targeted releaseHigh conversion yield (>80%) in cecal contents
Methylprednisolone-21-sulfate2009Address rapid bioinactivation in colonDemonstrated efficacy in colitis models with reduced adrenal suppression

Structural and Functional Significance of Sulfate Conjugation in Steroids

The strategic incorporation of a sulfate moiety at the C21 position of dexamethasone induces profound changes in molecular properties that enable colon-selective delivery. Dexamethasone itself is characterized by a Δ⁴-pregnene-11β,17α,21-triol-3,20-dione core structure with additional 9α-fluoro and 16α-methyl substituents that amplify its glucocorticoid receptor affinity and metabolic stability [10]. The sulfate conjugation at the 21-hydroxyl group creates a highly polar anionic group that fundamentally alters the molecule's physicochemical behavior.

The transformation from dexamethasone to dexamethasone 21-sulfate reduces lipophilicity by nearly 200-fold, evidenced by a decrease in the apparent partition coefficient from 52.5 (dexamethasone) to 0.27 in 1-octanol/pH 6.8 phosphate buffer systems [4] [7]. This dramatic shift in hydrophilicity-lipophilicity balance prevents passive diffusion across gastrointestinal membranes in the stomach and small intestine. Crucially, the sulfate ester bond remains stable under acidic conditions (pH 1.2) and during prolonged incubation with small intestinal contents, with less than 5% hydrolysis observed over 24 hours [4]. This stability ensures minimal premature drug release in the upper GI tract.

The functional significance of sulfate conjugation manifests in the colonic compartment, where anaerobic bacteria (particularly Bacteroides spp.) express aryl sulfatase enzymes capable of cleaving the sulfate ester bond. In vitro studies demonstrate that incubation with rat cecal contents converts over 80% of DS to free dexamethasone within 10 hours [4]. This enzymatic process exhibits remarkable substrate specificity, as evidenced by the negligible hydrolysis of DS observed in plasma, liver homogenates, or small intestinal contents. The liberated dexamethasone retains its potent anti-inflammatory properties within the colonic mucosa, acting through cytoplasmic glucocorticoid receptors to suppress NF-κB signaling and pro-inflammatory cytokine production [2].

Table 2: Comparative Physicochemical and Biochemical Properties of Dexamethasone vs. Dexamethasone 21-Sulfate

PropertyDexamethasoneDexamethasone 21-SulfateFunctional Consequence
Partition Coefficient (log P)1.72 (52.5 in octanol/buffer)-0.57 (0.27 in octanol/buffer)Prevents upper GI absorption
Acid Stability (pH 1.2)StableStable (>95% intact at 24h)Resists gastric degradation
Small Intestinal StabilityPartially absorbedStable (>95% intact at 24h)Prevents premature hydrolysis
Cecal Conversion RateNot applicable>80% hydrolysis in 10hEnsures targeted colonic release
Systemic Bioavailability70-80%<1% (as intact prodrug)Minimizes extraintestinal effects

Rationale for Colon-Targeted Drug Delivery Systems

The therapeutic rationale for dexamethasone 21-sulfate centers on overcoming the fundamental pharmacokinetic-pharmacodynamic mismatch in conventional IBD therapy. Oral dexamethasone administration results in significant systemic absorption, with peak plasma concentrations occurring within 2 hours and extensive distribution to non-target tissues [10]. This biodistribution pattern necessitates high systemic doses to achieve effective colonic drug concentrations, inevitably triggering dose-limiting adverse effects including adrenal suppression, hyperglycemia, and immune dysfunction [9].

DS addresses this challenge through spatial and temporal control of drug activation. After oral administration, DS traverses the upper gastrointestinal tract largely intact due to its physicochemical properties and enzymatic stability. Upon reaching the cecum and colon, bacterial sulfatases hydrolyze the sulfate ester bond, liberating pharmacologically active dexamethasone precisely at the site of inflammation. Preclinical studies confirm this compartmentalized delivery: after oral DS administration in rats, dexamethasone concentrations in the large intestine were 7-fold higher than those achieved with equivalent non-conjugated dexamethasone, while plasma levels were reduced by >85% [2] [3]. This site-specific pharmacokinetic profile directly translates to improved therapeutic outcomes. In the trinitrobenzenesulfonic acid (TNBS)-induced rat colitis model, DS demonstrated superior efficacy to conventional dexamethasone in reducing macroscopic damage scores, histopathological inflammation, and pro-inflammatory cytokine levels, despite substantially lower systemic drug exposure [2].

The molecular targeting strategy of DS also minimizes endocrine disruption. Conventional dexamethasone potently suppresses the hypothalamic-pituitary-adrenal (HPA) axis through negative feedback inhibition, reducing adrenocorticotropic hormone (ACTH) and corticosterone levels. In contrast, oral DS administration causes significantly less suppression of plasma corticosterone and ACTH concentrations compared to equimolar dexamethasone doses [3]. This reduced systemic impact is clinically significant, as HPA axis suppression represents a major limitation for chronic corticosteroid therapy.

Recent technological advances complement the prodrug approach, including pH-dependent solid dispersions combining DS with Eudragit S100 and hydroxypropyl methyl cellulose (HPMC). These formulations further enhance colonic specificity by resisting dissolution until pH >7.0 in the terminal ileum and colon [9]. The convergence of chemical conjugation (sulfation) and pharmaceutical formulation strategies represents the cutting edge in targeted anti-inflammatory therapy for IBD.

Table 3: Pharmacological Outcomes of Dexamethasone 21-Sulfate vs. Dexamethasone in Experimental Colitis

ParameterDexamethasoneDexamethasone 21-SulfateTherapeutic Advantage
Colonic Drug ConcentrationModerate7-fold higherEnhanced local efficacy
Plasma Drug ConcentrationHighMinimal (<15% of dexamethasone)Reduced systemic exposure
Anti-inflammatory EfficacySignificantSuperior macroscopic/histologic scoresEnhanced disease modification
Adrenal SuppressionSignificant (↓ corticosterone >70%)Moderate (↓ corticosterone 30-40%)Improved safety profile
Urinary Drug ExcretionHigh (systemic elimination)Low (localized action)Reduced extraintestinal actions

Properties

CAS Number

7793-27-3

Product Name

Dexamethasone 21-sulfate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

Molecular Formula

C22H29FO8S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

URGVZGFGWFYRGP-CXSFZGCWSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Synonyms

dexamethasone 21-sulfate sodium
dexamethasone sodium sulfate
dexamethasone sulfate ester
dexamethasone sulfate ester, monosodium salt, (11beta,16alpha)-isome

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.